rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis
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Overview
Description
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis: is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of a piperidine ring, substituted with a methyl group and a 4-methylphenyl group, makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 3-methylpiperidine.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 3-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure racemic mixture.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The piperidine ring’s conformation and the presence of substituents influence its interaction with biological macromolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-2-(4-methylphenyl)oxan-3-amine
- rac-(2R,3S)-3-methyl-2-(4-methylphenyl)pyrrolidine
Uniqueness
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis is unique due to its specific stereochemistry and the presence of both a methyl group and a 4-methylphenyl group on the piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2490314-55-9 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 |
Purity |
98 |
Origin of Product |
United States |
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